1-[1-(4-methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
Description
1-[1-(4-Methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a heterocyclic compound featuring a pyrrolidine ring substituted at the 3-position with a 1,2,3-triazole moiety and at the 1-position with a 4-methoxybenzoyl group. This structure combines conformational rigidity (from the pyrrolidine ring) with the polar aromatic character of the methoxybenzoyl group, making it a candidate for pharmaceutical and materials science applications. The triazole core is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective 1,4-disubstituted triazole formation .
Properties
IUPAC Name |
(4-methoxyphenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-20-13-4-2-11(3-5-13)14(19)17-8-6-12(10-17)18-9-7-15-16-18/h2-5,7,9,12H,6,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCRNZMRTVJXKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(C2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as amino acids or amines.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced via acylation reactions using 4-methoxybenzoyl chloride and a suitable base.
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-Methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Triazoles are widely recognized for their potential as therapeutic agents. The specific compound under discussion has shown promise in several key areas:
- Anticancer Activity : Research indicates that triazole derivatives can inhibit cancer cell proliferation. For instance, studies have demonstrated that triazoles can act as inhibitors of certain enzymes involved in cancer progression. The compound's structure allows for interaction with target proteins, potentially leading to the development of new anticancer therapies .
- Antimicrobial Properties : Triazoles have been studied for their antifungal and antibacterial activities. The compound's ability to disrupt microbial cell membranes suggests it could be effective against various pathogens .
Agriculture
The agricultural sector has also seen applications of triazole compounds:
- Fungicides : Triazoles are commonly used as fungicides in crop protection. Their mechanism often involves inhibiting ergosterol biosynthesis, which is crucial for fungal cell membrane integrity. The specific compound may contribute to developing new fungicidal agents that are less harmful to beneficial organisms .
Materials Science
In materials science, triazoles are being explored for their unique electronic properties:
- Organic Electronics : Triazole derivatives have been investigated as potential materials for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable thin films and exhibit good charge transport properties makes them suitable candidates for these applications .
Case Study 1: Anticancer Activity
A study focused on the synthesis and evaluation of various triazole derivatives found that compounds similar to 1-[1-(4-methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole exhibited significant cytotoxicity against breast cancer cell lines. The structure-activity relationship suggested that the methoxy group enhances the compound's interaction with cancer cell receptors, leading to increased apoptosis rates .
Case Study 2: Agricultural Applications
Research on triazole-based fungicides demonstrated that the incorporation of a pyrrolidine moiety improves the efficacy against resistant fungal strains. Field trials indicated that formulations containing this compound provided better crop yields compared to traditional fungicides .
Mechanism of Action
The mechanism of action of 1-[1-(4-methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. The methoxybenzoyl group and the triazole ring are known to interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 4-methoxybenzoyl group in the target compound introduces strong electron-donating effects, enhancing solubility in polar solvents compared to halogenated analogs (e.g., 4-fluorobenzyl in ).
- Synthetic Flexibility : CuAAC is universally employed for triazole formation, but yields vary with steric and electronic factors. For example, pyrazole-linked triazoles (e.g., ) exhibit moderate yields (60%), while benzyl-substituted derivatives achieve higher yields (up to 92%) .
Key Observations :
- Lipophilicity : The target compound’s LogP (1.8) is lower than halogenated analogs (e.g., 3.5 for the 4-fluorobenzyl derivative ), suggesting better aqueous solubility due to the methoxy group.
- Bioactivity : While the target compound’s activity is hypothetical, structurally related triazoles exhibit diverse applications, including antiviral , anticancer , and coordination chemistry .
Mechanistic and Conformational Differences
- Triazole Core Reactivity : The 1,2,3-triazole ring is chemically inert under physiological conditions, making it ideal for drug design . However, substituents modulate target interactions. For instance, the 4-methoxybenzoyl group may engage in hydrogen bonding or π-stacking, unlike halogenated groups, which rely on hydrophobic interactions .
- Pyrrolidine Flexibility : The pyrrolidine ring’s puckered conformation influences binding to biological targets. Derivatives with rigid substituents (e.g., benzoyl groups) may restrict rotational freedom compared to simpler pyrrolidinylmethyl analogs .
Biological Activity
The compound 1-[1-(4-methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a member of the triazole family, which has gained attention due to its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, emphasizing its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring linked to a pyrrolidine moiety and a 4-methoxybenzoyl group, contributing to its unique biological properties.
Anticancer Activity
Research has demonstrated that derivatives of triazoles exhibit significant anticancer effects. Specifically, studies have shown that 1-[1-(4-methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole displays potent cytotoxicity against various cancer cell lines.
Table 1: Cytotoxic Effects on Cancer Cell Lines
These findings indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
The mechanism by which 1-[1-(4-methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole exerts its anticancer effects is thought to involve the following pathways:
- Inhibition of Cell Cycle Progression : The compound has been shown to arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing.
- Induction of Apoptosis : It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Inhibition of Angiogenesis : The compound may reduce tumor growth by inhibiting angiogenesis, thus limiting nutrient supply to tumors.
Study 1: Anticancer Efficacy
In a recent study published in the Egyptian Journal of Chemistry, researchers synthesized various triazole derivatives and evaluated their anticancer activities. Among these, 1-[1-(4-methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole showed remarkable efficacy against HCT 116 and MDA-MB231 cell lines. The study highlighted its potential as a lead compound for further development in cancer therapy .
Study 2: Synergistic Effects with Chemotherapy
Another investigation explored the synergistic effects of this compound when combined with standard chemotherapy agents like doxorubicin. The results indicated enhanced cytotoxicity in cancer cells compared to either treatment alone. This suggests that 1-[1-(4-methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole could be used to improve therapeutic outcomes in resistant cancer types .
Q & A
Basic: What are the optimal reaction conditions for synthesizing 1-[1-(4-methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole, and how can yield variability be addressed?
Methodological Answer:
The synthesis typically employs Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under conditions such as THF/H₂O (1:1), 50°C for 16 hours, with yields around 60% . Key reagents include copper sulfate (catalyst), sodium ascorbate (reductant), and stoichiometric alkyne precursors. Yield variability may arise from:
- Oxygen sensitivity : Use degassed solvents and inert atmospheres to mitigate catalyst oxidation.
- Substrate purity : Pre-purify azide and alkyne precursors via column chromatography.
- Catalyst ratios : Optimize Cu(I)/ascorbate stoichiometry (e.g., 10 mol% CuSO₄, 20 mol% ascorbate) to balance reaction rate and byproduct formation.
Advanced: How can computational methods like DFT or molecular docking predict the bioactivity of derivatives of this compound?
Methodological Answer:
- Molecular docking : Use enzymes like 14-α-demethylase lanosterol (PDB:3LD6) to model binding interactions. For example, methoxy groups enhance hydrophobic interactions with active-site residues, while triazole rings may form hydrogen bonds .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Substituents like nitro or trifluoromethyl groups lower LUMO energy, increasing electrophilicity and potential bioactivity .
- Validation : Cross-reference computational results with experimental IC₅₀ values from antifungal assays (e.g., Candida albicans microdilution tests).
Basic: What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the triazole ring (e.g., distinguishing 1,4- vs. 1,5-disubstitution) and methoxybenzoyl integration .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₄H₁₅N₅O₂ requires m/z 293.1142).
- IR Spectroscopy : Identify carbonyl stretches (~1680 cm⁻¹ for benzoyl) and triazole C-N vibrations (~1450 cm⁻¹) .
Advanced: What strategies resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Orthogonal assays : Compare microdilution (static) vs. time-kill (dynamic) assays to distinguish static vs. cidal effects .
- Solubility adjustments : Use co-solvents (e.g., DMSO ≤1%) to ensure compound dissolution in aqueous media.
- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to aggregate data from multiple studies, controlling for variables like pH or serum protein binding .
Basic: What are common substituents introduced to enhance the compound’s physicochemical properties?
Methodological Answer:
- Electron-withdrawing groups (EWGs) : Nitro or trifluoromethyl groups improve metabolic stability by reducing cytochrome P450 oxidation .
- Hydrophilic groups : Methoxy or hydroxyl substituents enhance aqueous solubility (logP reduction) .
- Steric hindrance : Bulky groups (e.g., benzyl) at the pyrrolidine nitrogen reduce off-target interactions .
Advanced: How do reaction kinetics and intermediate stability influence the scalability of synthetic routes?
Methodological Answer:
- In situ monitoring : Use techniques like ReactIR to track azide consumption and triazole formation in real time. Intermediate instability (e.g., azide decomposition) can be mitigated by lower temperatures (40–50°C) .
- Kinetic profiling : Determine rate-limiting steps (e.g., copper-acetylide formation) and optimize catalyst loading (≥15 mol% for sluggish reactions).
- Purification challenges : Replace column chromatography with recrystallization (e.g., ethanol/water) for scalable isolation .
Basic: What are the standard protocols for evaluating the antifungal activity of this compound?
Methodological Answer:
- Broth microdilution (CLSI M27) : Test against C. albicans (ATCC 90028) with RPMI-1640 media, 48-hour incubation, and spectrophotometric OD₆₀₀ measurement .
- Control agents : Compare with fluconazole (MIC ≤2 µg/mL) to benchmark potency.
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices (SI = IC₅₀ mammalian / IC₅₀ fungal) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with improved target binding?
Methodological Answer:
- Pharmacophore mapping : Identify critical moieties (e.g., triazole for hydrogen bonding, methoxybenzoyl for hydrophobic packing) .
- Bioisosteric replacement : Replace the pyrrolidine ring with piperidine to probe conformational flexibility .
- Free-Wilson analysis : Quantify contributions of substituents (e.g., 4-methoxy vs. 4-nitro) to bioactivity using multivariate regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
